![molecular formula C10H10N2S B119796 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-67-0](/img/structure/B119796.png)
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
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Description
Scientific Research Applications
Synthesis and Antitumor Evaluation
A study explored the synthesis of tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, a structurally related compound to 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline, demonstrating antitumor activity against human tumor cell lines including HepG2 (liver) and MCF-7 (breast) (Mahmoud et al., 2018).
Reactions and Derivatives Synthesis
Another study focused on the synthesis of various heterocyclic compounds starting from 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, highlighting the chemical versatility of compounds similar to 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (El-Dean et al., 2010).
Isoquinoline Derivatives in Organic Synthesis
In the field of organic synthesis, 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline analogs have been employed in the synthesis of ethylenedisulphide derivatives, showcasing the compound's utility in creating novel organic compounds (Singh & Malhotra, 1981).
Antimicrobial Studies
A study demonstrated the potential of isoquinoline derivatives in antimicrobial applications. Compounds incorporating the isoquinoline moiety, similar to 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline, were tested against various microbial strains, indicating their relevance in developing new antimicrobial agents (Mukhtar et al., 2022).
Development of Antistaphylococcal Agents
Isothiazoloquinolones, closely related to 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline, were evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in combating drug-resistant bacterial strains (Wang et al., 2007).
properties
IUPAC Name |
6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYQCQXDKHYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562699 |
Source
|
Record name | 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline | |
CAS RN |
120546-67-0 |
Source
|
Record name | 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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